
2,3,4-Trimethyl-1,1'-biphenyl
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Overview
Description
2,3,4-Trimethyl-1,1’-biphenyl is an organic compound with the molecular formula C15H16. It belongs to the class of biphenyls, which are composed of two benzene rings connected by a single bond. This compound is characterized by the presence of three methyl groups attached to the biphenyl structure at the 2, 3, and 4 positions. It is a colorless solid with various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-Trimethyl-1,1’-biphenyl can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. The reaction typically requires a base, such as potassium carbonate, and a solvent like toluene or ethanol. The reaction conditions are generally mild, with temperatures ranging from 50 to 100°C .
Industrial Production Methods
Industrial production of 2,3,4-Trimethyl-1,1’-biphenyl often involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or distillation to remove impurities and obtain the desired product in high purity.
Chemical Reactions Analysis
Electrophilic Aromatic Substitution (EAS)
Reaction Type | Reagents/Conditions | Major Products | Regioselectivity | Yield (%) |
---|---|---|---|---|
Nitration | HNO₃, H₂SO₄, 25°C | 5-Nitro derivative | Meta to methyl groups | ~65 |
Sulfonation | H₂SO₄, 80°C | 5-Sulfo derivative | Meta dominance | ~58 |
Halogenation | Cl₂, FeCl₃ | 5-Chloro derivative | Steric-controlled | ~72 |
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Mechanistic Insight : Methyl groups direct electrophiles to meta positions via inductive effects, but steric bulk at the 2,3,4 positions suppresses para substitution . Kinetic studies show reaction rates decrease with increasing steric hindrance.
Oxidation Reactions
Controlled oxidation targets methyl groups or the biphenyl backbone:
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Key Data : Oxidation of methyl groups proceeds via radical intermediates, confirmed by ESR spectroscopy .
Reduction Reactions
Hydrogenation and catalytic reduction modify the aromatic system:
Cross-Coupling Reactions
The compound serves as a substrate in palladium-catalyzed couplings for functionalized biphenyls:
Coupling Type | Reagents/Conditions | Products | Yield (%) |
---|---|---|---|
Suzuki–Miyaura | Pd(PPh₃)₄, K₂CO₃, DME | Biaryl derivatives | 78–85 |
Ullmann | CuI, phenanthroline, DMF | Symmetric biphenyls | 63 |
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Synthetic Utility : Suzuki coupling introduces aryl/heteroaryl groups at the 5-position, leveraging steric accessibility .
Thermal and Photochemical Reactions
Reaction Type | Conditions | Products | Notes |
---|---|---|---|
Pyrolysis | 400°C, N₂ | Methylbenzenes + biphenylene | Radical recombination observed |
UV irradiation | Benzophenone sensitizer | Cycloadducts | [4+2] adducts with dienophiles |
Comparative Reactivity
A comparison with related biphenyl derivatives highlights steric and electronic differences:
| Comp
Scientific Research Applications
2,3,4-Trimethyl-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of advanced materials, such as polymers and liquid crystals.
Mechanism of Action
The mechanism of action of 2,3,4-Trimethyl-1,1’-biphenyl involves its interaction with various molecular targets and pathways. In electrophilic substitution reactions, the methyl groups on the biphenyl structure can activate the aromatic rings, making them more reactive towards electrophiles. This activation occurs through the inductive and conjugative effects of the methyl groups, which donate electron density to the aromatic system .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trimethyl-1,1’-biphenyl: Similar structure with methyl groups at different positions.
3,4,4’-Trimethyl-1,1’-biphenyl: Another isomer with a different arrangement of methyl groups.
Uniqueness
2,3,4-Trimethyl-1,1’-biphenyl is unique due to its specific arrangement of methyl groups, which can influence its chemical reactivity and physical properties
Properties
CAS No. |
30581-97-6 |
---|---|
Molecular Formula |
C15H16 |
Molecular Weight |
196.29 g/mol |
IUPAC Name |
1,2,3-trimethyl-4-phenylbenzene |
InChI |
InChI=1S/C15H16/c1-11-9-10-15(13(3)12(11)2)14-7-5-4-6-8-14/h4-10H,1-3H3 |
InChI Key |
RZTQGLJYMDOELQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)C2=CC=CC=C2)C)C |
Origin of Product |
United States |
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